N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide, also known as PAC-1, is a small molecule that has been identified as a potent activator of procaspase-3, an enzyme that plays a key role in apoptosis, or programmed cell death. The ability of PAC-1 to activate procaspase-3 has led to its investigation as a potential therapeutic agent for the treatment of cancer.
Wirkmechanismus
N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide activates procaspase-3 by binding to a specific site on the enzyme, inducing a conformational change that leads to its activation. Once activated, procaspase-3 initiates a cascade of events that ultimately results in apoptosis.
Biochemical and Physiological Effects
In addition to its pro-apoptotic effects, N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide has been shown to have other biochemical and physiological effects. For example, N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide has been shown to inhibit the growth of certain bacterial species, suggesting potential applications as an antibacterial agent. N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide as a research tool is its specificity for procaspase-3, which allows for targeted activation of this enzyme in cells. However, one limitation is that the mechanism of action of N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide is not fully understood, and further research is needed to fully elucidate its effects.
Zukünftige Richtungen
Future research on N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide could focus on a number of areas, including:
1. Development of derivatives of N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide with improved potency and selectivity for procaspase-3.
2. Investigation of the potential of N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide as an antibacterial agent.
3. Exploration of the use of N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide in combination with other cancer therapies to enhance their efficacy.
4. Investigation of the effects of N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide on other cell signaling pathways and physiological processes.
Synthesemethoden
The synthesis of N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide involves the reaction of 1-methylpyrazole-4-carboxylic acid with cyclopropanecarbonyl chloride in the presence of triethylamine. The resulting product is then treated with ammonia to yield N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide has been the subject of numerous scientific studies investigating its potential as a cancer therapeutic. In vitro studies have shown that N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide can induce apoptosis in a variety of cancer cell lines, including those resistant to conventional chemotherapy. In vivo studies have demonstrated that N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide can inhibit tumor growth in mouse models of cancer.
Eigenschaften
IUPAC Name |
N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11-5-7(4-9-11)10-8(12)6-2-3-6/h4-6H,2-3H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFOSIUCQULTPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-1H-pyrazol-4-yl)cyclopropanecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.